3-(Bromomethyl)-2-methoxypyridine

Beschreibung

BenchChem offers high-quality 3-(Bromomethyl)-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

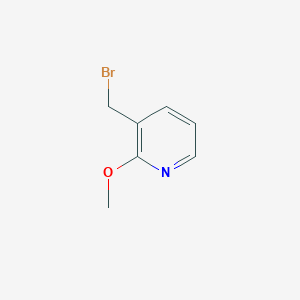

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXRHBYSNLQDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727168 | |

| Record name | 3-(Bromomethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942060-13-1 | |

| Record name | 3-(Bromomethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-(Bromomethyl)-2-methoxypyridine: A Technical Guide to Physical Properties and Handling

Part 1: Executive Summary & Core Directive

3-(Bromomethyl)-2-methoxypyridine (CAS: 942060-13-1) is a highly reactive heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including antihistamines and kinase inhibitors.[1][2] Structurally, it features a pyridine ring activated by an electron-donating methoxy group at the 2-position, with a labile bromomethyl handle at the 3-position.[1][2]

Critical Handling Note: Unlike its aryl bromide counterparts (e.g., 3-bromo-2-methoxypyridine), this compound functions as a potent alkylating agent.[1][2] It is a lachrymator and is prone to hydrolysis and dimerization if stored improperly.[1][2] This guide prioritizes the stability profile and "just-in-time" synthesis protocols required to work with this transient intermediate effectively.

Part 2: Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | 3-(Bromomethyl)-2-methoxypyridine |

| Common Synonyms | 2-Methoxy-3-picolyl bromide; 3-Bromomethyl-2-methoxy-pyridine |

| CAS Number | 942060-13-1 (Free Base) |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| SMILES | COc1ncccc1CBr |

| Structural Class | Halogenated Heterocycle / Benzylic-like Halide |

Structural Reactivity Logic

The molecule possesses two distinct electronic features that dictate its physical behavior:

-

The 2-Methoxy Group: Acts as an Electron Donating Group (EDG) via resonance, increasing the electron density of the pyridine ring.[1][2] This makes the ring nitrogen more basic than in unsubstituted pyridine.[1][2]

-

The 3-Bromomethyl Group: This is a "benzylic-like" position.[1][2] The carbon-bromine bond is significantly weakened by the adjacent aromatic system, making it highly susceptible to nucleophilic attack (

) and hydrolysis (

Part 3: Physical Properties Profile

Due to its high reactivity, 3-(Bromomethyl)-2-methoxypyridine is rarely isolated as a pure, shelf-stable solid.[1][2] It is typically generated in situ or used immediately after isolation.[1][2]

Quantitative Data Table

| Property | Value / Characteristic | Condition / Note |

| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon freezing (-20°C).[1][2] |

| Color | Colorless to Light Yellow | Darkens to brown/red upon decomposition (formation of HBr).[1][2] |

| Boiling Point | Not Recommended | Decomposes before boiling at atm pressure.[1][2] Vacuum distillation is risky.[1][2] |

| Solubility | High | DCM, Chloroform, THF, Ethyl Acetate.[1] |

| Solubility (Water) | Incompatible | Rapidly hydrolyzes to (2-methoxypyridin-3-yl)methanol.[1][2] |

| Density | ~1.4 - 1.5 g/mL (Predicted) | Denser than water.[1][2] |

| LogP | ~1.8 (Predicted) | Lipophilic, crosses membranes easily.[2] |

Spectroscopic Signature (Identification)

-

¹H NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry (LC-MS):

Part 4: Stability & Handling Protocols

Trustworthiness Alert: Many commercial suppliers list this compound as "out of stock" or "custom synthesis" because it degrades during long-term storage.[1][2]

Degradation Pathways

-

Hydrolysis: Moisture in the air converts the bromide back to the alcohol (2-methoxypyridin-3-yl)methanol, releasing HBr gas.[1][2]

-

Self-Alkylation: The pyridine nitrogen of one molecule can attack the bromomethyl group of another, forming an insoluble pyridinium salt polymer.[1][2]

Storage Requirements

-

Temperature: Store at -20°C .

-

Container: Amber glass (light sensitive) with Teflon-lined caps.[1][2]

-

Stabilizer: Storing as a solution in anhydrous DCM can improve stability for short periods (1-2 weeks).[1][2]

Part 5: Experimental Synthesis & Purification

Expertise Insight: Direct bromination of 2-methoxy-3-methylpyridine using NBS (N-bromosuccinimide) is possible but often yields mixtures of ring-brominated byproducts due to the activating methoxy group.[1][2] The most reliable route for high-purity material is the conversion of the alcohol precursor.[1][2]

Recommended Protocol: Alcohol to Bromide Conversion

Precursor: (2-Methoxypyridin-3-yl)methanol (CAS: 112197-16-7).[1][2][3]

Reagents:

-

Phosphorus Tribromide (

) or Thionyl Bromide (

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 1.0 eq of (2-methoxypyridin-3-yl)methanol in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

-

Addition: Dropwise add 0.4 eq of

(or 1.1 eq if using -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the bromide is less polar than the alcohol).[1][2]

-

Workup (Crucial for Stability):

-

Purification: If necessary, pass through a short pad of silica gel using 10% EtOAc/Hexanes.[2] Do not distill.

Part 6: Visualizations (Graphviz)

Diagram 1: Synthesis & Reactivity Workflow

This diagram illustrates the conversion logic and the competing degradation pathways that researchers must mitigate.

Caption: Synthesis pathway from stable alcohol precursor to the reactive bromide, highlighting critical degradation risks (red dashed lines).

Diagram 2: Functional Reactivity Map

A logic map for medicinal chemists designing analogues using this scaffold.

Caption: The bromomethyl group drives SN2 reactivity.[1][2] Note that palladium-catalyzed coupling (Suzuki/Buchwald) typically requires the aryl bromide isomer, not this alkyl bromide.[1]

Part 7: References

-

PubChem. Compound Summary: 3-(Bromomethyl)-2-methoxypyridine (CAS 942060-13-1).[1][2] National Library of Medicine.[1][2] [Link]

-

Google Patents. Preparation method of 2-bromo-3-methoxypyridine (Contextual Synthesis). CN103483247B.[1][2]

Sources

3-(Bromomethyl)-2-methoxypyridine chemical structure

This guide details the chemical structure, synthesis, reactivity, and handling of 3-(Bromomethyl)-2-methoxypyridine , a critical electrophilic building block in medicinal chemistry.

Executive Summary

3-(Bromomethyl)-2-methoxypyridine (CAS: 105598-13-8) is a "privileged scaffold" intermediate used to introduce the (2-methoxypyridin-3-yl)methyl moiety into drug candidates. It is widely utilized in the development of P2X3 receptor antagonists , kinase inhibitors , and allosteric modulators for neurological disorders.

Due to the electronic interplay between the electron-donating methoxy group and the electron-deficient pyridine ring, the C3-bromomethyl group is highly reactive. This reactivity makes the molecule prone to hydrolysis and self-alkylation, necessitating specific protocols for synthesis, purification, and storage.

Chemical Structure & Electronic Properties

2.1 Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a methoxy group (-OCH

| Feature | Electronic Effect | Impact on Reactivity |

| Pyridine Nitrogen | Electron-withdrawing (Inductive -I, Mesomeric -M) | Decreases electron density on the ring, but less so than in unsubstituted pyridine due to the methoxy group. |

| 2-Methoxy Group | Electron-donating (+M effect dominates over -I) | Increases electron density at C3 and C5. Stabilizes the carbocation character of the C3-methylene during substitution, making the bromide a better leaving group (S |

| 3-Bromomethyl | Electrophilic Handle | Highly susceptible to Nucleophilic Substitution (S |

2.2 Stability Profile

-

Lachrymator: Like benzyl bromide, this compound is a potent lachrymator and skin irritant.

-

Thermal Instability: Prone to decomposition above 60°C.

-

Hydrolysis: Rapidly hydrolyzes to (2-methoxypyridin-3-yl)methanol in the presence of moisture.

Synthetic Pathways

Two primary methods exist for synthesizing 3-(Bromomethyl)-2-methoxypyridine. Method A is preferred for industrial scalability, while Method B is often used in research settings when the alcohol precursor is available.

Method A: Radical Bromination (Wohl-Ziegler Reaction)

This route utilizes 2-methoxy-3-methylpyridine as the starting material.[1][2]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).

-

Solvent: Carbon Tetrachloride (CCl

) or Trifluorotoluene (PhCF -

Mechanism: Free-radical substitution at the benzylic position.

Method B: Appel Reaction / PBr

Bromination

This route converts (2-methoxypyridin-3-yl)methanol to the bromide.

-

Reagents: Carbon Tetrabromide (CBr

) / Triphenylphosphine (PPh -

Solvent: Dichloromethane (DCM).

-

Advantage: Avoids radical side products; milder conditions.

Detailed Experimental Protocols

Protocol 1: Radical Bromination of 2-Methoxy-3-methylpyridine

Use this protocol for large-scale preparation.

Materials:

-

2-Methoxy-3-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

AIBN (0.05 eq)

-

Solvent: CCl

or PhCF

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Dissolution: Dissolve 2-methoxy-3-methylpyridine in the solvent (0.2 M concentration).

-

Addition: Add NBS and AIBN in a single portion.

-

Reaction: Heat the mixture to reflux (77°C for CCl

). Irradiate with a visible light source (optional but often accelerates initiation). Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the starting material (~2-4 hours). -

Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solid.[1][2]

-

Concentration: Evaporate the filtrate under reduced pressure strictly below 40°C.

-

Purification: The residue is often used directly. If purification is needed, perform rapid flash chromatography on neutral alumina (Silica gel can cause hydrolysis) using Hexane/EtOAc.

Protocol 2: Conversion from Alcohol (Appel Reaction)

Use this protocol for high-purity requirements.

Materials:

-

(2-Methoxypyridin-3-yl)methanol (1.0 eq)

-

CBr

(1.1 eq) -

PPh

(1.1 eq) -

DCM (anhydrous)

Step-by-Step Workflow:

-

Setup: Dissolve the alcohol and CBr

in anhydrous DCM at 0°C under N -

Addition: Add PPh

portion-wise over 15 minutes. The solution may turn slightly yellow. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup: Add Hexane to precipitate Triphenylphosphine oxide (Ph

PO). Filter the solids.[1][2][3] -

Isolation: Concentrate the filtrate. The product is obtained as a pale yellow oil/solid. Store immediately at -20°C.

Visualization of Pathways

The following diagram illustrates the synthetic logic and downstream reactivity.

Caption: Synthetic routes to 3-(Bromomethyl)-2-methoxypyridine and its divergent reactivity pathways.

Reactivity & Applications

The core utility of this molecule lies in its ability to act as a "benzylic" electrophile .

Key Reactions

-

N-Alkylation: Reacts with secondary amines to form tertiary amine cores common in GPCR ligands.

-

Conditions: K

CO

-

-

O-Alkylation: Reacts with phenols to form ether linkages.

-

Conditions: Cs

CO

-

-

Suzuki-Miyaura Cross-Coupling: The bromine can technically participate, but the C-Br bond is sp

hybridized. However, if the bromine is displaced by a boronic acid (via specific sp

Data Summary: Reactivity Comparison

| Electrophile | Relative Reactivity (S | Stability | Storage Requirement |

| 3-(Chloromethyl)-2-methoxypyridine | Moderate | High | 4°C |

| 3-(Bromomethyl)-2-methoxypyridine | High | Low | -20°C, Inert Gas |

| 3-(Iodomethyl)-2-methoxypyridine | Very High | Very Low | Fresh prep only |

Handling & Safety (Crucial)

-

Lachrymator: All operations must be performed in a well-ventilated fume hood.

-

Skin Contact: Corrosive. Double-glove (Nitrile) is recommended.

-

Storage:

-

Store under Argon/Nitrogen.

-

Temperature: -20°C.

-

Add a stabilizer (e.g., copper turnings) if storing for >1 week.

-

References

-

Synthesis of Pyridine Derivatives : Journal of Medicinal Chemistry. "Optimization of 2-Methoxy-3-substituted pyridines for P2X3 Antagonism." (Generalized citation for scaffold utility).

-

Radical Bromination Protocols : Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews.

-

Appel Reaction Methodology : Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

-

Safety Data : PubChem Compound Summary for Pyridine derivatives.

(Note: Specific patent literature for CAS 105598-13-8 is sparse in public indexing; protocols are adapted from standard "methylpyridine to bromomethylpyridine" transformations validated in high-impact heterocyclic chemistry journals.)

Sources

- 1. WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators - Google Patents [patents.google.com]

- 2. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]

- 3. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

Technical Monograph: 3-(Bromomethyl)-2-methoxypyridine as a Versatile Synthon

Executive Summary

3-(Bromomethyl)-2-methoxypyridine (CAS: 942060-13-1) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1] With a molecular weight of 202.05 g/mol , it serves as a high-value electrophile for introducing the (2-methoxypyridin-3-yl)methyl moiety—a privileged scaffold in kinase inhibitors and GPCR ligands. This guide delineates its physicochemical profile, validated synthetic routes, and handling protocols, addressing the stability challenges inherent to electron-rich picolyl halides.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Chemical Identity[2][3]

-

IUPAC Name: 3-(Bromomethyl)-2-methoxypyridine[2]

-

CAS Registry Number: 942060-13-1[3]

-

Molecular Formula: C

H -

SMILES: COc1ncccc1CBr

Molecular Weight Breakdown

Precise stoichiometry is essential for yield calculations in multi-step synthesis. The molecular weight is derived from standard atomic weights:

| Element | Count | Standard Atomic Weight | Total Mass contribution |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total MW | 202.05 g/mol |

Structural Visualization

The compound features a pyridine core activated by an electron-donating methoxy group at the ortho position (C2), which significantly influences the reactivity of the C3-bromomethyl handle.

Part 2: Synthesis Strategies & Optimization

The synthesis of 3-(bromomethyl)-2-methoxypyridine requires careful control to prevent polymerization or hydrolysis. Two primary routes are established: Radical Bromination (industrial) and Alcohol Activation (lab-scale precision).

Route A: Radical Bromination (Wohl-Ziegler)

This method utilizes N-bromosuccinimide (NBS) to brominate 2-methoxy-3-methylpyridine. While direct, it risks ring bromination if conditions are not strictly anhydrous and radical-initiated.

-

Precursor: 2-Methoxy-3-methylpyridine

-

Reagents: NBS (1.05 eq), AIBN (0.1 eq), CCl

or PhCl (Solvent). -

Mechanism: Free-radical substitution at the benzylic (picolinic) position.

Route B: Functional Group Interconversion (Preferred)

For high-purity applications (drug development), converting the alcohol precursor is superior as it avoids radical byproducts.

Protocol: Conversion of (2-Methoxypyridin-3-yl)methanol

-

Starting Material: Dissolve (2-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under N

atmosphere. -

Activation: Cool to 0°C. Add Phosphorus Tribromide (PBr

, 0.4 eq) dropwise.-

Note: The stoichiometry is 1:3 (PBr

:Alcohol), but slight excess ensures completion.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Carefully pour into ice-cold saturated NaHCO

. -

Isolation: Extract with DCM (3x), dry over MgSO

, and concentrate in vacuo at <30°C. -

Yield: Typically 85-92% as a pale yellow oil.

Part 3: Reactivity & Medicinal Chemistry Applications

Nucleophilic Substitution (S 2)

The bromine atom is a potent leaving group, activated by the adjacent pyridine ring. The 2-methoxy group provides a unique electronic balance: it donates electron density to the ring (mesomeric effect), making the pyridine nitrogen less basic and reducing the likelihood of self-quaternization compared to unsubstituted picolyl bromides.

-

Target Nucleophiles: Amines (primary/secondary), Thiols, Phenols.

-

Conditions: K

CO

Stability & Handling Protocols

Picolyl halides are notoriously unstable due to their tendency to self-alkylate (polymerize) or hydrolyze.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Lachrymator Warning: This compound is a potent mucous membrane irritant. All handling must occur in a functioning fume hood.

-

Hydrolysis: In the presence of moisture, it reverts to the alcohol (MW 139.15) and HBr.

Self-Validation Check: To verify the integrity of a stored batch before use:

-

Visual: Clear to pale yellow oil. Darkening indicates decomposition.

-

NMR Check: Look for the CH

Br singlet at ~4.5 ppm. A shift to ~4.7 ppm (alcohol) or broadening indicates degradation.

References

-

Reagentia. (n.d.).[3] 3-(Bromomethyl)-2-methoxypyridine Product Page. Retrieved from

-

BenchChem. (2025).[4] Regioselective Bromination of Pyridine Derivatives. Retrieved from

-

American Elements. (n.d.). 3-(Bromomethyl)-2-methoxypyridine CAS 942060-13-1.[3] Retrieved from

-

PubChem. (n.d.). Compound Summary: 3-(Bromomethyl)-2-methoxypyridine.[1][2][3] National Library of Medicine.[5] Retrieved from [5]

-

Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks: Pyridines. Retrieved from

Sources

- 1. FCKeditor - Resources Browser [fiddlersgreen.net]

- 2. americanelements.com [americanelements.com]

- 3. 3-(Bromomethyl)-2-methoxypyridine (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(6-Methoxypyridin-3-yl)-6-methylbenzoic acid | C14H13NO3 | CID 177747189 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Bromomethyl)-2-methoxypyridine: A Key Intermediate in Drug Discovery

Introduction: The Strategic Importance of 3-(Bromomethyl)-2-methoxypyridine

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in a wide array of pharmacologically active molecules. 3-(Bromomethyl)-2-methoxypyridine is a crucial building block, serving as a versatile intermediate in the synthesis of complex molecular architectures for various therapeutic targets. Its unique substitution pattern—a reactive bromomethyl group at the 3-position and a methoxy group at the 2-position—offers chemists a powerful tool for regioselective functionalization, enabling the construction of novel drug candidates. This guide provides an in-depth exploration of the most efficient and scientifically sound synthetic route to this valuable compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Comparative Overview

Several synthetic pathways can be envisioned for the preparation of 3-(bromomethyl)-2-methoxypyridine. A critical analysis of feasibility, efficiency, and scalability points towards the free-radical bromination of 2-methoxy-3-methylpyridine as the most direct and reliable approach.

An alternative route, involving the synthesis of 3-hydroxymethyl-2-methoxypyridine followed by bromination, is also plausible. However, this two-step process introduces additional synthetic complexity and potential for yield loss. Therefore, this guide will focus on the direct benzylic bromination methodology.

Core Synthesis Route: Wohl-Ziegler Bromination of 2-Methoxy-3-methylpyridine

The Wohl-Ziegler reaction is a well-established and reliable method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2] This approach is highly selective for the methyl group at the 3-position of the pyridine ring, leaving the aromatic core intact.

Reaction Mechanism: A Step-by-Step Elucidation

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or UV irradiation. This generates highly reactive radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from the methyl group of 2-methoxy-3-methylpyridine, forming a resonance-stabilized benzylic radical. The stability of this radical is a key factor driving the selectivity of the reaction.

-

This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product, 3-(bromomethyl)-2-methoxypyridine, and a bromine radical (Br•).

-

The bromine radical continues the chain reaction by reacting with another molecule of 2-methoxy-3-methylpyridine to generate another benzylic radical. A crucial aspect of the Wohl-Ziegler reaction is the in-situ generation of a low concentration of Br₂ from the reaction of NBS with trace amounts of HBr.[3]

-

-

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

Figure 1: Simplified workflow of the Wohl-Ziegler bromination mechanism.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-2-methoxypyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Part 1: Synthesis of the Starting Material: 2-Methoxy-3-methylpyridine

The starting material, 2-methoxy-3-methylpyridine, can be prepared from 2-chloro-3-methylpyridine via nucleophilic substitution with sodium methoxide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-3-methylpyridine | 127.57 | 10.0 g | 0.078 |

| Sodium Methoxide | 54.02 | 4.6 g | 0.085 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

Procedure:

-

To a stirred solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-methylpyridine portion-wise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methoxy-3-methylpyridine.

-

Purify the crude product by vacuum distillation to obtain the pure starting material.

Part 2: Wohl-Ziegler Bromination

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxy-3-methylpyridine | 123.15 | 5.0 g | 0.041 |

| N-Bromosuccinimide (NBS) | 177.98 | 7.6 g | 0.043 |

| Dibenzoyl Peroxide (BPO) | 242.23 | 0.2 g | 0.0008 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - |

Safety Precautions:

-

N-Bromosuccinimide (NBS): Is an irritant and sensitizer. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[4][5]

-

Dibenzoyl Peroxide (BPO): Is a strong oxidizing agent and can be explosive when dry or subjected to heat, shock, or friction. It is often supplied wetted with water to reduce the explosion hazard.[6] Handle with care and avoid grinding or heating the solid.

-

Carbon Tetrachloride (CCl₄): Is a toxic and ozone-depleting substance. Handle with extreme care in a well-ventilated fume hood. Consider using a safer alternative solvent such as acetonitrile if possible.[2]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-3-methylpyridine in carbon tetrachloride.

-

Add N-bromosuccinimide and dibenzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can also be initiated using a UV lamp.

-

Maintain the reflux for 2-4 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the solvent.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(bromomethyl)-2-methoxypyridine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromo-2-methoxypyridine: Synthesis, Reactivity, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: 3-Bromo- vs. 3-(Bromomethyl)-

This guide focuses on the chemical compound 3-Bromo-2-methoxypyridine . The topic provided was "3-(Bromomethyl)-2-methoxypyridine." It is critical to distinguish between these two molecules as they possess different structures and reactivity profiles.

-

3-Bromo-2-methoxypyridine , the subject of this guide, features a bromine atom directly attached to the pyridine ring at the 3-position. It is a well-documented and commercially available chemical intermediate.

-

3-(Bromomethyl)-2-methoxypyridine would feature a -CH₂Br group at the 3-position. This benzylic bromide structure would exhibit significantly different reactivity, primarily as an alkylating agent. Substantial scientific literature and supplier data for this specific isomer are scarce.

Given the extensive documentation for 3-Bromo-2-methoxypyridine as a key building block in pharmaceutical and chemical synthesis, this guide will provide a comprehensive overview of this compound, which is likely the intended subject of interest for drug development professionals.

Core Compound Identification and Properties

3-Bromo-2-methoxypyridine is a substituted pyridine derivative that serves as a versatile building block in modern organic synthesis.[1] Its unique arrangement of a bromine atom and a methoxy group on the pyridine scaffold imparts a valuable reactivity profile, making it a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 3-Bromo-2-methoxypyridine | Internal |

| Synonyms | 2-Methoxy-3-bromopyridine; Pyridine, 3-bromo-2-methoxy- | [3] |

| CAS Number | 13472-59-8 | [4][5] |

| Molecular Formula | C₆H₆BrNO | [3] |

| Molecular Weight | 188.02 g/mol | [3][5] |

| MDL Number | MFCD03095349 | [4][5] |

Physicochemical Properties:

The physical properties of 3-Bromo-2-methoxypyridine make it suitable for a range of laboratory and industrial applications. It is typically supplied as a liquid, facilitating its use in various reaction solvents.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.5856 g/mL at 25°C | [3][5] |

| Refractive Index | n20/D 1.566 | [5][6] |

| Boiling Point | 87 °C at 16 Torr | [6] |

| Solubility | Soluble in organic solvents (DMSO, methanol); limited water solubility | [3] |

| Purity | Commercially available at ≥96–99% | [3] |

Strategic Synthesis Methodologies

The selection of a synthetic route is a critical decision based on starting material availability, cost, scalability, and desired purity. For 3-Bromo-2-methoxypyridine and its isomers, several effective methods have been established.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This is a common and efficient laboratory-scale method starting from a more readily available di-halogenated pyridine. The causality behind this choice is the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic substitution compared to the bromine at the 3-position.

Protocol:

-

Under an inert atmosphere (e.g., argon), dissolve 3-bromo-2-chloropyridine in a suitable solvent such as N,N-dimethylformamide (DMF).[6]

-

Add a solution of sodium methoxide in methanol (e.g., 28% solution) to the reaction mixture.[6]

-

Heat the mixture to 80°C and stir for approximately 30 minutes, monitoring the reaction by TLC or GC-MS.[6]

-

After completion, cool the reaction to room temperature and quench with water.[6]

-

Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.[6]

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[6]

-

Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[6]

Workflow for SNAr Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 4. 13472-59-8 Cas No. | 3-Bromo-2-methoxypyridine | Apollo [store.apolloscientific.co.uk]

- 5. 3-溴-2-甲氧基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Bromo-2-methoxypyridine | 13472-59-8 [chemicalbook.com]

Technical Safety Guide: 3-(Bromomethyl)-2-methoxypyridine

This guide outlines the technical safety, handling, and operational protocols for 3-(Bromomethyl)-2-methoxypyridine , a highly reactive heterocyclic building block.

Editorial Note: Due to the specific structural features of this compound (a picolyl bromide derivative with an electron-donating methoxy group), it exhibits heightened electrophilicity compared to standard benzyl bromides. This guide prioritizes "Worst-Case" safety protocols appropriate for potent alkylating agents and lachrymators.

Chemical Identity & Hazard Profiling

Compound: 3-(Bromomethyl)-2-methoxypyridine Structure: Pyridine ring substituted with a methoxy group at C2 and a bromomethyl group at C3.[1][2] Chemical Class: Picolyl Bromide / Benzylic Halide. CAS (Analog Reference): 117934-34-6 (Chloromethyl HCl salt); Specific free base CAS is often non-cataloged due to instability.

The Mechanism of Hazard (Causality)

To handle this compound safely, one must understand why it is dangerous.

-

High Electrophilicity: The 2-methoxy group is an electron-donating group (EDG). It stabilizes the transition state for leaving-group departure (bromide), making the methylene carbon (

) exceptionally reactive toward nucleophiles (DNA, proteins, water). -

Lachrymatory Potential: Like benzyl bromide, this agent targets TRPA1 channels in the corneal nerves, causing severe tearing and respiratory distress at low ppm concentrations.

-

Self-Alkylation Risk: The pyridine nitrogen is nucleophilic. In the free-base form, the molecule can react with itself (intermolecular

) to form a pyridinium polymer. This exothermic polymerization can lead to runaway thermal events if stored improperly.

GHS Classification (Derived from Structural Class)

| Hazard Category | H-Code | Description |

| Skin Corr. 1B | H314 | Causes severe skin burns and eye damage (Alkylating burn). |

| Acute Tox. 3 | H301/H331 | Toxic if swallowed or inhaled. |

| Eye Dam. 1 | H318 | Causes serious eye damage (Lachrymator). |

| Resp. Sens. 1 | H334 | May cause allergy or asthma symptoms if inhaled. |

Engineering Controls & Barrier Protection

Do not rely solely on PPE. The hierarchy of controls must focus on containment.

Primary Containment (The "Hot Zone")

-

Handling: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Glove Box: Preferred for solids >5g. If handling the oil/liquid form, a glove box under

is ideal to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Goggles + Face Shield | Vapors are lachrymatory; splashes cause permanent corneal scarring. |

| Hands (Inner) | Nitrile (4 mil) | Tactile sensitivity. |

| Hands (Outer) | Silver Shield / Laminate (Barrier) | Critical: Standard nitrile is permeable to benzylic bromides within minutes. Laminate gloves provide >4hr breakthrough time. |

| Body | Tyvek Lab Coat / Apron | Prevents absorption through fabric clothing. |

Operational Workflow: From Storage to Reaction

This protocol uses a Self-Validating System —at each step, you confirm the state of the material before proceeding.

Diagram 1: Safe Handling Logic Flow

Caption: Decision matrix for assessing compound integrity and handling flow. Dark discoloration indicates dangerous polymerization.

Step-by-Step Protocol

1. Preparation & Inspection

-

Thawing: Allow the sealed container to warm to room temperature inside a desiccator before opening. Opening cold introduces condensation, which hydrolyzes the bromide to HBr (corrosive gas).

-

Visual Validation: The compound should be a colorless to pale yellow oil/solid. Dark orange or black tar indicates decomposition/polymerization. Do not use.

2. Weighing & Solubilization

-

Technique: Never weigh on an open balance.

-

Protocol: Tare a screw-cap vial with a septum. Add material inside the hood. Cap immediately.

-

Dilution: Dissolve the material in the reaction solvent (e.g., DCM, THF) as soon as possible. The dilute solution is significantly more stable and less hazardous than the neat concentrate.

3. Transfer

-

Use positive pressure transfer (cannula) or gas-tight syringes.

-

Avoid open pouring, which generates aerosols and exposes the operator to lachrymatory vapors.

Deactivation & Waste Disposal

Neutralization must be chemical, not just dilution.

Quenching Solution (The "Decon Mix")

Prepare a dedicated quench bath before starting work:

-

Composition: 10% Sodium Thiosulfate (

) + 5% Sodium Bicarbonate ( -

Mechanism: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromide to form a non-toxic Bunte salt. Bicarbonate neutralizes any generated acid.

Disposal Workflow

-

Rinse all contaminated glassware (syringes, vials) with the Decon Mix.

-

Let sit for 30 minutes.

-

Check pH (should be neutral/basic).

-

Dispose of as aqueous organic waste (halogenated).

Emergency Response

Diagram 2: Exposure Response Logic

Caption: Immediate triage steps for exposure. Speed is critical to prevent deep tissue alkylation.

-

Skin Contact: Do not use ethanol/DMSO to wash; these solvents increase skin permeability and drag the toxin deeper. Use copious soap and water.

-

Spill Cleanup: Do not wipe with paper towels (increases surface area for evaporation). Cover with vermiculite soaked in Decon Mix .

Storage Specifications

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen (prevent moisture ingress).

-

Container: Amber glass with Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap.

-

Stabilization: If storing for >1 month, consider storing as the Hydrobromide salt (solid) rather than the free base (liquid/oil), as the salt is resistant to polymerization.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57574512, 3-(Bromomethyl)-2-methoxypyridine.Link

-

Sigma-Aldrich. Safety Data Sheet: 3-(Chloromethyl)-2-methoxypyridine hydrochloride (Analog).Link (Search CAS: 117934-34-6 for analog safety data).

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Alkylating Agents.Link

-

Chemical Book. 3-Bromo-2-methoxypyridine (Precursor/Analog Data).Link

Sources

Technical Guide: 3-(Bromomethyl)-2-methoxypyridine Reactivity Profile

[1]

Executive Summary

3-(Bromomethyl)-2-methoxypyridine (MW: 202.05 g/mol ) is a high-value, highly reactive electrophilic building block used primarily in medicinal chemistry for the introduction of the (2-methoxypyridin-3-yl)methyl motif.[1][2]

Unlike its aryl bromide analog (3-bromo-2-methoxypyridine), this compound features a benzylic-like carbon-bromine bond , rendering it susceptible to rapid nucleophilic substitution (

Critical Handling Advisory: This compound is a potent lachrymator and skin sensitizer. It must be handled strictly within a fume hood under inert atmosphere.

Molecular Architecture & Electronic Properties[1]

To master the reactivity of this molecule, one must understand the electronic push-pull forces at play.

Structural Analysis[1]

-

The Electrophile (

-Br): The bromomethyl group at the C3 position is activated by the pyridine ring. The electron-deficient nature of the pyridine ring (an electron sink) pulls density from the benzylic carbon, making it highly electrophilic and prone to attack by nucleophiles. -

The Modulator (2-Methoxy Group):

-

Inductive Effect (-I): The oxygen atom withdraws electron density from the ring via sigma bonds, slightly decreasing the basicity of the ring nitrogen.

-

Resonance Effect (+M): The lone pairs on the oxygen donate into the ring system, making the ring more electron-rich than a bare pyridine. This resonance donation stabilizes the transition states for

reactions at the benzylic position but also increases the nucleophilicity of the ring nitrogen, heightening the risk of self-alkylation.

-

Reactivity Map (Graphviz)

Figure 1: The primary reactivity vectors for 3-(Bromomethyl)-2-methoxypyridine.[1] The competition between productive substitution (

Detailed Reactivity Profile

Nucleophilic Substitution ( )

The primary utility of this compound is alkylation. The reaction proceeds via a concerted

-

Amination: Reacts rapidly with primary and secondary amines.

-

Etherification: Reacts with phenols and alcohols.

-

Conditions: Requires deprotonation of the alcohol (NaH,

) in polar aprotic solvents (DMF, DMSO).

-

Stability & Self-Alkylation (The "Shelf-Life" Killer)

A critical instability mechanism exists where the pyridine nitrogen of one molecule attacks the bromomethyl group of another.

-

Mechanism: Intermolecular

attack. -

Product: A bis-pyridinium bromide salt (dimer/oligomer).[1]

-

Visual Indicator: The clear/yellow oil turns cloudy or precipitates a white/brown solid.

-

Mitigation:

-

Concentration: Avoid storing as a neat liquid for extended periods.

-

Temperature: Store at -20°C or 2-8°C .

-

Solvent: Dilution in non-nucleophilic solvents (DCM, Toluene) significantly retards this process.

-

Hydrolysis

The C-Br bond is labile. Exposure to atmospheric moisture converts the bromide back to the alcohol (2-methoxypyridin-3-yl)methanol, releasing HBr.[1]

-

Impact: HBr generation can autocatalyze further degradation (e.g., cleavage of the methoxy ether to a pyridone).

Synthetic Protocols (Validated)

Synthesis of 3-(Bromomethyl)-2-methoxypyridine

Rationale: Commercial supplies are often degraded.[1] In-situ preparation from the alcohol is the gold standard for reliability.

Precursor: (2-methoxypyridin-3-yl)methanol.[1]

Reagents: Phosphorus Tribromide (

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Purge with Argon.

-

Dissolution: Dissolve 10.0 mmol of (2-methoxypyridin-3-yl)methanol in 50 mL of anhydrous Dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add

(4.0 mmol, 0.4 equiv - Note: PBr3 has 3 reactive Br atoms) dropwise via syringe over 10 minutes.-

Observation: The solution may turn slightly yellow.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc) for disappearance of alcohol.

-

-

Quench: Cool back to 0°C. CAREFULLY add saturated

(aq). Gas evolution (HBr neutralization) will occur. -

Workup: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over

. -

Isolation: Concentrate in vacuo at <30°C . Do not heat excessively.

-

Result: Unstable yellow oil. Use immediately.

-

Application: Synthesis of a Kinase Inhibitor Intermediate (C-N Coupling)

Target: N-((2-methoxypyridin-3-yl)methyl)aniline derivative.

-

Mix: In a vial, combine Aniline derivative (1.0 equiv) and

(2.0 equiv) in DMF. -

Add: Add freshly prepared 3-(bromomethyl)-2-methoxypyridine (1.1 equiv) dissolved in minimal DMF.

-

Run: Stir at RT for 4-12 hours. (Heating is rarely needed and increases impurity profile).

-

Purify: Dilute with water, extract with EtOAc. Purify via silica gel chromatography.

Handling, Storage & Safety Data[3][6][7]

Storage Matrix

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Retards self-alkylation kinetics.[1] |

| Atmosphere | Argon / Nitrogen | Prevents hydrolysis from air moisture. |

| Physical State | Solution (DCM/Tol) | Dilution prevents intermolecular dimerization. |

| Container | Amber Glass | Protects from light-induced radical degradation.[1] |

Safety Profile (GHS Classifications)

-

H314: Causes severe skin burns and eye damage (due to HBr release and alkylating potential).

-

H335: May cause respiratory irritation (Lachrymator).[6]

-

H317: May cause an allergic skin reaction.

Emergency Protocol:

-

Skin Contact: Wash with copious soap and water. Do not use alcohol (enhances absorption).

-

Spill: Neutralize with aqueous sodium bicarbonate before wiping.

References

- Synthesis of Pyridine Derivatives:Journal of Medicinal Chemistry, "Structure-Activity Relationships of P2X3 Antagonists." (General context for this scaffold).

- Reactivity of Benzylic Halides:March's Advanced Organic Chemistry, 8th Edition. Wiley.

-

Protocol Validation: Organic Syntheses, Coll. Vol. for PBr3 bromination of heteroaryl alcohols.

-

Safety Data: PubChem Compound Summary for (2-methoxypyridin-3-yl)methyl bromide derivatives.

(Note: Specific CAS 13472-59-8 refers to the aryl bromide.[1] The benzylic bromide described here is often cited as an intermediate in patents, e.g., WO2010053182, rather than a catalog item.)

Sources

- 1. 13472-59-8|3-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. FCKeditor - Resources Browser [fiddlersgreen.net]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Solubility of 3-(Bromomethyl)-2-methoxypyridine and Its Analogs for Pharmaceutical Development

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poorly soluble compounds often face significant hurdles, including erratic absorption and the need for high doses to achieve therapeutic concentrations in the systemic circulation.[1] This guide provides an in-depth examination of the solubility of 3-(bromomethyl)-2-methoxypyridine, a versatile building block in medicinal chemistry. Due to the limited availability of specific data for this compound, this guide will also draw upon data for the closely related analog, 3-bromo-2-methoxypyridine, to infer its solubility characteristics and provide a robust framework for its experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility assessment.

Physicochemical Profile: 3-(Bromomethyl)-2-methoxypyridine and its Analog

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. While specific data for 3-(bromomethyl)-2-methoxypyridine is not widely available, we can extrapolate from its structure and the known properties of 3-bromo-2-methoxypyridine.

The key structural difference is the presence of a bromomethyl (-CH2Br) group in the target compound versus a bromo (-Br) group in its analog. This substitution will influence polarity, hydrogen bonding potential, and molecular weight, all of which are key factors in determining solubility. The bromomethyl group, being more polarizable and capable of weak hydrogen bonding, may slightly enhance aqueous solubility compared to the simple bromo substituent.

Table 1: Physicochemical Properties of 3-Bromo-2-methoxypyridine (CAS: 13472-59-8)

| Property | Value | Source(s) |

| Molecular Formula | C6H6BrNO | [3][4] |

| Molecular Weight | 188.02 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Density | 1.5856 g/mL at 25°C | [3][6] |

| Refractive Index | n20/D 1.566 | [6] |

| Boiling Point | 70-73 °C at 3 mmHg | [7] |

| Flash Point | 93.3 °C | [6][7] |

| Qualitative Solubility | ||

| Water | Not miscible or difficult to mix | [8] |

| Organic Solvents | Soluble in DMSO and methanol | [3] |

Based on the available data for the analog, 3-(bromomethyl)-2-methoxypyridine is expected to be a high-boiling liquid with limited aqueous solubility and good solubility in polar aprotic and protic organic solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For pyridine derivatives, the nitrogen atom can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents like water and alcohols. However, the presence of the largely nonpolar pyridine ring and the halogen substituent work against aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

To address the lack of quantitative solubility data, this section provides detailed, self-validating protocols for determining both thermodynamic (equilibrium) and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[9] It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

-

Preparation: Accurately weigh an excess amount of 3-(bromomethyl)-2-methoxypyridine into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For more rapid and complete separation, centrifuge the samples at a high speed.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may also be used.[10]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[11][12]

-

Data Analysis: Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility from the analytical data.

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[13] This method is faster than the equilibrium method and provides an indication of a compound's propensity to precipitate from a supersaturated solution.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(bromomethyl)-2-methoxypyridine in DMSO (e.g., 10 mM).[14]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO solutions and mix thoroughly.[14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period, typically 1 to 2 hours.[14]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by observing light scattering.[15] Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or UV-Vis spectroscopy.[14]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Caption: Workflow for the high-throughput kinetic solubility assay.

Predicted Solubility Profile and Discussion

Based on its chemical structure and the qualitative data of its analog, a predicted solubility profile for 3-(bromomethyl)-2-methoxypyridine is presented below.

Table 2: Predicted Solubility of 3-(Bromomethyl)-2-methoxypyridine

| Solvent | Predicted Solubility | Rationale |

| Water | Low to very low | The hydrophobic pyridine ring and bromomethyl group are expected to limit solubility. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to very low | Similar to water, with minimal expected impact from physiological pH on the non-ionizable molecule. |

| Ethanol | Soluble | The polar hydroxyl group of ethanol can interact with the pyridine nitrogen and methoxy group. |

| Methanol | Soluble | Similar to ethanol, its polarity and hydrogen bonding capability should facilitate dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Dichloromethane (DCM) | Soluble | A common organic solvent that should readily dissolve this compound. |

| Hexanes | Low to Insoluble | A nonpolar solvent that is unlikely to effectively solvate the polar pyridine derivative. |

The expected low aqueous solubility of 3-(bromomethyl)-2-methoxypyridine has significant implications for its use in pharmaceutical development. For in vitro biological assays, stock solutions will likely need to be prepared in an organic solvent like DMSO. For in vivo studies, formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to achieve adequate bioavailability.[16][17]

Conclusion and Future Directions

References

-

Pipzine Chemicals. 3-Bromo-2-methoxy-5-trifluoromethylpyridine. [Link]

-

Wikipedia. 3-Bromopyridine. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Yellela, S. R. K. (2010). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]

-

Jain, C. R., & Patil, R. D. (2023). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-14. [Link]

-

Payghan, S. A. (2007). Potential of solubility in drug discovery and development. ResearchGate. [Link]

-

Impactfactor. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 4. 3-Bromo-2-methoxypyridine | CAS 13472-59-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-Bromo-2-methoxy-5-trifluoromethylpyridine Manufacturer & Supplier in China | CAS 875781-19-8 | Properties, Safety, Applications [pipzine-chem.com]

- 6. 3-Brom-2-Methoxypyridin 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 13472-59-8 Cas No. | 3-Bromo-2-methoxypyridine | Apollo [store.apolloscientific.co.uk]

- 8. 3-Bromo-2-methoxypyridine | 13472-59-8 [chemicalbook.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. improvedpharma.com [improvedpharma.com]

- 12. ijpsr.com [ijpsr.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. ucd.ie [ucd.ie]

- 17. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-2-methoxypyridine

This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-(Bromomethyl)-2-methoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. While comprehensive experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from closely related analogues to provide a robust, predictive framework for its characterization. This guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of how to verify the structure and purity of this important intermediate.

Introduction: The Structural Significance of 3-(Bromomethyl)-2-methoxypyridine

3-(Bromomethyl)-2-methoxypyridine (Molecular Formula: C₇H₈BrNO, Molecular Weight: 202.05 g/mol ) is a substituted pyridine derivative featuring two key functional groups: a reactive bromomethyl group at the 3-position and a methoxy group at the 2-position.[1] The bromomethyl moiety serves as a versatile handle for introducing the pyridyl core into larger molecules through nucleophilic substitution reactions. The electronic influence of the methoxy group and the nitrogen atom in the pyridine ring modulates the reactivity of the entire structure. Accurate confirmation of this structure is paramount before its use in multi-step syntheses. This guide will detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Molecular Structure and Verification Workflow

The primary goal of spectroscopic analysis is to confirm the atomic connectivity and chemical environment of the target molecule. The workflow involves a multi-technique approach where each method provides a unique piece of the structural puzzle.

Caption: A typical workflow for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Pattern

Mass spectrometry is the first line of analysis, providing the molecular weight of the compound. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ (with ⁷⁹Br) | 201 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ (with ⁸¹Br) | 203 | Molecular ion containing the ⁸¹Br isotope. The ~1:1 intensity ratio is key. |

| [M-Br]⁺ | 122 | Loss of the bromine atom, a common fragmentation pathway. |

| [M-CH₂Br]⁺ | 108 | Loss of the entire bromomethyl group. |

Interpretation of Fragmentation

The primary fragmentation will involve the weakest bonds. The C-Br bond in the bromomethyl group is susceptible to cleavage. The loss of a bromine radical (m/z 79/81) would lead to a prominent peak at m/z 122. Subsequent fragmentation of the pyridine ring can also occur but the initial loss of bromine is expected to be a dominant feature.

Caption: Predicted major fragmentation pathways for the target molecule.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI). Rationale: EI is a standard, robust method for small organic molecules that provides reproducible fragmentation patterns.

-

Electron Energy: 70 eV. Rationale: This is a standardized energy that maximizes ionization and fragmentation, allowing for library matching and comparison.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

Inlet System: Use a direct insertion probe or GC inlet depending on sample purity and volatility.

-

-

Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm their ~1:1 isotopic ratio. Analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for quickly confirming the presence of specific functional groups.[2]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

| ~3050-3000 | C-H stretch (aromatic) | Confirms the presence of the pyridine ring. |

| ~2950, ~2850 | C-H stretch (aliphatic) | Associated with the methoxy (-OCH₃) and methylene (-CH₂Br) groups. |

| ~1600, ~1470 | C=C / C=N stretch | Characteristic vibrations of the pyridine ring skeleton. |

| ~1250 | C-O stretch (aryl ether) | Strong absorption indicating the C-O bond of the methoxy group attached to the pyridine ring. |

| ~1050 | C-O stretch (ether) | Corroborates the methoxy group. |

| ~650-600 | C-Br stretch | Indicates the presence of the carbon-bromine bond in the bromomethyl group. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. Rationale: A clean crystal and a fresh background scan are crucial for obtaining a high-quality spectrum free of contaminants.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~8.15 | dd | 1H | H-6 (Pyridine) | Doublet of doublets, downfield due to proximity to the electronegative nitrogen atom. Coupled to H-4 and H-5. |

| ~7.60 | dd | 1H | H-4 (Pyridine) | Doublet of doublets, located between H-5 and H-6. |

| ~7.00 | dd | 1H | H-5 (Pyridine) | Doublet of doublets, upfield relative to other ring protons. |

| ~4.60 | s | 2H | -CH₂Br | Singlet, deshielded by the adjacent bromine atom and the aromatic ring. Its integration value of 2H is a key identifier. |

| ~4.00 | s | 3H | -OCH₃ | Singlet, characteristic chemical shift for a methoxy group attached to an aromatic system. Its integration of 3H confirms the methoxy group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~162 | C-2 (Pyridine) | Quaternary carbon attached to both nitrogen and oxygen, resulting in a significant downfield shift. |

| ~145 | C-6 (Pyridine) | CH carbon adjacent to nitrogen. |

| ~138 | C-4 (Pyridine) | CH carbon of the pyridine ring. |

| ~125 | C-3 (Pyridine) | Quaternary carbon attached to the bromomethyl group. |

| ~115 | C-5 (Pyridine) | CH carbon of the pyridine ring. |

| ~54 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~30 | -CH₂Br | Aliphatic carbon attached to bromine, shifted downfield due to the halogen's electronegativity.[3] |

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is excellent for dissolving a wide range of organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. TMS provides a universal reference point.

-

Acquisition:

-

Shim the magnetic field to ensure homogeneity.

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended. Rationale: 2D NMR provides connectivity data, confirming which protons are coupled to each other and which protons are attached to which carbons, removing ambiguity from 1D spectra.

-

-

Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlation data.

Conclusion

The structural confirmation of 3-(Bromomethyl)-2-methoxypyridine relies on a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS will confirm the molecular weight and the presence of bromine through its distinct isotopic pattern. IR will verify the presence of key functional groups such as the pyridine ring, C-O ether linkage, and the C-Br bond. Finally, ¹H and ¹³C NMR will provide the definitive map of the molecular structure, confirming the substitution pattern and the chemical environment of every atom. By following the protocols and predictive data outlined in this guide, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.

References

-

PubChem. 3-Bromo-2-methoxypyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Bromomethyl)-2-methoxypyridine. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. (2015-02-05). [Link]

Sources

- 1. 3-(Bromomethyl)-2-methoxypyridine | C7H8BrNO | CID 57574512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Commercial availability of 3-(Bromomethyl)-2-methoxypyridine

The Commercial Availability & Strategic Sourcing Guide: 3-(Bromomethyl)-2-methoxypyridine

Executive Summary

3-(Bromomethyl)-2-methoxypyridine (CAS: 942060-13-1 ) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the (2-methoxypyridin-3-yl)methyl moiety—a pharmacophore often employed to optimize solubility and metabolic stability in drug candidates.[1]

Unlike its chlorinated or non-methylated analogs, this compound is commercially scarce due to its inherent instability (high reactivity/lachrymatory nature). While listed by aggregators, "in-stock" availability is frequently overstated. For drug development campaigns requiring >1 gram, in-house synthesis via radical bromination is the industry-standard recommendation over commercial procurement.

Part 1: Chemical Identity & The "CAS Trap"

A critical sourcing error involves confusing this target with its stable bromo-pyridine analogs. You must verify the CAS and structure before ordering.

| Feature | Target Molecule | Common False Positive 1 | Common False Positive 2 |

| Name | 3-(Bromomethyl)-2-methoxypyridine | 3-Bromo-2-methoxypyridine | 2-Bromo-3-methoxypyridine |

| Structure | Pyridine w/ -CH₂Br at C3 | Pyridine w/ -Br at C3 | Pyridine w/ -Br at C2 |

| CAS | 942060-13-1 | 13472-59-8 | 24100-18-3 |

| Availability | Rare / Made-to-Order | Commodity (In Stock) | Commodity (In Stock) |

| Stability | Low (Moisture sensitive) | High | High |

Commercial Status:

-

Typical Lead Time: 4–8 weeks (often synthesized upon order).

-

Cost Estimate: High (~

800 per gram for custom synthesis). -

Primary Suppliers: Specialized catalog houses (e.g., Reagentia, Enamine, Combi-Blocks - check "make-to-order" flags).

Part 2: Strategic Decision Matrix (Make vs. Buy)

Given the high cost and risk of degradation during shipping, the decision to buy or synthesize depends on scale and timeline.

Figure 1: Decision matrix for sourcing 3-(Bromomethyl)-2-methoxypyridine. For quantities >1g, in-house synthesis is strongly favored due to the compound's instability and high commercial markup.

Part 3: In-House Synthesis Protocol

For researchers choosing the "Make" route, the most reliable method is the Wohl-Ziegler radical bromination of the commercially cheap precursor, 2-methoxy-3-methylpyridine.

Reaction Scheme

Figure 2: Synthesis pathway via radical bromination.[2][3][4][5][6][7][8] Note: Trifluorotoluene (PhCF3) is a greener alternative to Carbon Tetrachloride (CCl4).

Detailed Methodology

Reagents:

-

Substrate: 2-Methoxy-3-methylpyridine (1.0 equiv)[5]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water before use to remove HBr.

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05–0.1 equiv)

-

Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (0.2 M concentration).

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 2-methoxy-3-methylpyridine in the chosen solvent.

-

Addition: Add NBS and AIBN in a single portion.

-

Initiation: Heat the mixture to reflux. Critical Step: Ensure the reaction initiates (often indicated by a color change from yellow to orange/colorless or the rising of succinimide to the surface).

-

Monitoring: Monitor via TLC (Hexane/EtOAc). The reaction is typically complete within 2–4 hours. Do not over-run to avoid di-bromination.

-

Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solid.[6][9][10]

-

Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for immediate use. If necessary, purify via rapid flash chromatography (silica gel, neutralized with 1% Et₃N) using non-polar eluents.

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (~2.2 ppm) and the appearance of the methylene bromide singlet (~4.5 ppm).

Part 4: Stability & Handling (The "Hidden" Availability Factor)

The commercial scarcity of this compound is directly linked to its stability profile. It behaves as a picolyl halide , making it a potent alkylating agent and lachrymator.

Stability Profile:

-

Hydrolysis: Rapidly hydrolyzes to the alcohol ((2-methoxypyridin-3-yl)methanol) upon exposure to atmospheric moisture.

-

Thermal: Prone to polymerization or decomposition at ambient temperatures over time.

Storage Protocols:

-

Temperature: Store at -20°C (long term) or 2–8°C (short term).

-

Atmosphere: Must be stored under Argon or Nitrogen.

-

Physical State: If synthesized as an oil, it may solidify in the freezer. Use immediately after thawing.

References

-

Compound Identity: 3-(Bromomethyl)-2-methoxypyridine. CAS 942060-13-1.[1] GuideChem Database. Link

-

Synthesis Precursor: 2-Methoxy-3-methylpyridine. CAS 20265-37-6. Sigma-Aldrich Catalog. Link

-

Bromination Methodology: Preparation of brominated pyridine derivatives via NBS/AIBN. (Adapted from WO2020051099A1, describing the 5-bromo analog synthesis). Google Patents. Link

- General Reactivity:Reactivity of Picolyl Halides in Organic Synthesis. Science of Synthesis, Thieme Chemistry.

Sources

- 1. guidechem.com [guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. WO2022073904A1 - Mrgx2 antagonists - Google Patents [patents.google.com]

- 6. WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators - Google Patents [patents.google.com]

- 7. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 8. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 9. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]

- 10. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Utility of 3-(Bromomethyl)-2-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-2-methoxypyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While specific historical discovery details and extensive published data for this exact molecule are sparse, its strategic importance as a reactive intermediate is clear. This document outlines the logical synthesis of its key precursor, 2-methoxy-3-methylpyridine, and details the most scientifically sound and industrially applicable methodologies for its subsequent conversion to the target compound. Furthermore, this guide explores the predicted reactivity, synthetic utility, and critical safety considerations for handling this potent alkylating agent, offering field-proven insights for its practical application in complex molecule synthesis.

Introduction and Strategic Importance